molecular formula C6H14Cl2N4 B1441332 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1305711-88-9

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B1441332
CAS No.: 1305711-88-9
M. Wt: 213.11 g/mol
InChI Key: JVLCQIDUCMEURJ-UHFFFAOYSA-N
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Description

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring structure allows it to act as a ligand, forming complexes with metal ions and serving as a catalyst in organic synthesis reactions . Additionally, this compound can interact with enzymes such as matrix metalloproteinases (MMPs), influencing their activity and regulation . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the expression of genes involved in oxidative stress responses and matrix remodeling, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . These cellular effects highlight the compound’s potential in therapeutic applications and as a tool for studying cellular mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into how the compound modulates biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution patterns of this compound are essential for understanding its pharmacokinetics and optimizing its use in experimental and therapeutic settings.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and metal-organic frameworks.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
  • 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
  • 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine dihydrochloride

Uniqueness

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific ethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-2-10-5-8-9-6(10)3-4-7;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLCQIDUCMEURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-88-9
Record name 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

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